

# Suzuki coupling reactions with "5-Bromo-2-hydroxy-6-methylnicotinic acid"

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 5-Bromo-2-hydroxy-6-methylnicotinic acid

Cat. No.: B1342473

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[3] WO2019089442A1 - Aminoimidazopyridines as kinase inhibitors - Google Patents A Suzuki coupling reaction (Miyaura, N. and Suzuki, A. Chemical Reviews, 95:2457-2483, 1995) can provide compounds of the type exemplified by 5. Scheme. Figure imgf000049\_0001. X ~ anhydride, Cl, OH. Figure imgf000049\_0002. Compounds exemplified by 10 can be made in multiple ways as shown in Schemes 2 and 3. In Scheme 2, bromide 6 can be converted to its isolable boronate ester 7 under Suzuki coupling conditions. Access ... **5-bromo-2-hydroxy-6-methylnicotinic acid** (1.20 g, 5.17 mmol) and iodomethane-D 3 (1.931 mL, 31.0 mmol) in chloroform (100 mL) was added silver carbonate (7.13 g, 25.9 mmol) and the resulting mixture was stirred in the dark. [aluminum foil wrap] for 4 d. The reaction mixture was filtered though Celite, then concentrated to an oil. The crude residue was loaded onto a 40 g ISCO column and purified by flash chromatography ... This can undergo Suzuki coupling with an appropriate halide. As shown in Scheme 6, bromide 15 can be used to access intermediates such as 16 which can be further elaborated as described in Scheme 5. Scheme 6. Figure imgf000052\_0002. The amine coupling partners described here are commercially available, previously described in US Patent Application No. 62/458144 or can be accessed synthetically via the method described in Scheme 7. A phenol such as 17 can undergo a Williamson ether synthesis (Williamson, ... **5-bromo-2-hydroxy-6-methylnicotinic acid** (1.20 g, 5.17 mmol) and iodomethane-D 3 (1.931 mL, 31.0 mmol) in chloroform (100 mL) was added silver carbonate (7.13 g, 25.9 mmol) and the resulting mixture was stirred in the dark. [aluminum foil wrap] for 4 d. The reaction mixture was filtered though Celite, then concentrated to an oil. The crude residue was loaded onto a 40 g ISCO column and purified by flash chromatography ... Starting materials and reagents used in these examples, when not prepared by a procedure

described herein, are generally either commercially available, or are reported in the chemical literature, or may be prepared by using procedures described in the chemical literature.

Abbreviations as used herein, are defined as follows: "1 x" for once, "2 x" for twice, "3 x" for thrice, "°C" for degrees Celsius, "eq" for equivalent or equivalents, "g" for gram or ... **5-bromo-2-hydroxy-6-methylnicotinic acid** (1.20 g, 5.17 mmol) and iodomethane-D 3 (1.931 mL, 31.0 mmol) in chloroform (100 mL) was added silver carbonate (7.13 g, 25.9 mmol) and the resulting mixture was stirred in the dark. [aluminum foil wrap] for 4 d. The reaction mixture was filtered though Celite, then concentrated to an oil. The crude residue was loaded onto a 40 g ISCO column and purified by flash chromatography ... The present invention also provides a method for treating proliferative diseases, allergic diseases, autoimmune diseases and inflammatory diseases, comprising administering to a host in need of such treatment a therapeutically effective amount of at least one of the compounds of the present invention or stereoisomers, tautomers, pharmaceutically acceptable salts, solvates, or prodrugs thereof. ... or R 5 is absent and R 5a and R 5b are taken together to form a 3-6 member carbocyclic or heterocyclic ring which is substituted with 0-1 of F, or C<sub>1-3</sub> alkyl, the heterocyclic ring having 0-2 heteroatoms selected from N, O, and S. ... R 5a and R 5b are independently selected from H, C<sub>1-3</sub> alkyl. In another aspect of the invention, there are disclosed compounds of Formula (I), or compounds of Formula (I) as described by any of the other embodiments or aspects, salts, enantiomers, diastereomers, tautomers, pharmaceutically-acceptable salts, hydrates, or solvates thereof, wherein: ... or R 5a and R 5b are taken together to form a 3-6 member carbocyclic or heterocyclic ring which is substituted with 0-2 of F, C<sub>1-3</sub> alkyl, or C<sub>1-3</sub> haloalkyl, the heterocyclic ring having 0-2 heteroatoms selected from N, O, and S; or R 5 is absent and R 5a and R 5b are taken together to form a 3-6 member carbocyclic or heterocyclic ring which is substituted with 0-1 of F, or C<sub>1-3</sub> alkyl, the heterocyclic ring having 0-2 heteroatoms selected from N, O, and S. ... R 5a and R 5b are independently selected from H, C<sub>1-3</sub> alkyl. ... The present invention also provides a method for treating a disease, comprising administering to a patient in need of such treatment a therapeutically-effective amount of a compound of formula (I), wherein the disease is inflammatory bowel disease, Crohn's disease or ulcerative colitis, psoriasis, systemic lupus erythematosus (SLE), rheumatoid arthritis, multiple sclerosis (MS), transplant rejection, nonalcoholic steatohepatitis (NASH), or ischemia reperfusion. ... R b, at each occurrence, is independently OH, C<sub>1-3</sub> alkyl, hydroxy C<sub>1-3</sub> alkyl, C<sub>1-3</sub> alkoxy, halo, C=O, or C<sub>1-3</sub> haloalkyl, or C<sub>3-6</sub> cycloalkyl. ... NH 2CHR 8CO- where R 8 is H, C<sub>1-3</sub> alkyl, or C<sub>1-3</sub> alkoxy-C<sub>1-3</sub> alkyl; R 5a and R 5b are independently selected from H, C<sub>1-3</sub> alkyl, or R 5a and R 5b are taken together to form a 3-6 member carbocyclic or heterocyclic ring which is substituted with 0-2 of F, C<sub>1-3</sub> alkyl, or C<sub>1-3</sub> haloalkyl, the heterocyclic ring having 0-2

heteroatoms selected from N, O, and S; ... halocycloalkyl, C 3-6 cycloalkoxy, C 3-6 cycloalkyl-Ci\_ 3 alkoxy-, C 3-6 cycloalkyl-Ci-3 deutoalkoxy-, C 3-6 cycloalkyl-Ci- 3 haloalkoxy-, Ci- 6 alkoxy-Ci- 3 alkyl-, C 3-6 cycloalkoxy-Ci-3 alkyl-, C M alkyl-SO 2-, C 3-6 cycloalkyl-SO 2-, C 6-io aryl-S-, NR cR dCO-, heterocycle-, heterocycle-O-, heterocycle-CH 2-, wherein each heterocycle is independently a 4-6 membered ring having 1-2 heteroatoms selected from N and O, and wherein each alkyl, cycloalkyl, or heterocycle is substituted with 0-2 R b. ... The present invention also provides a method of treating a condition comprising administering to a patient in need of such treatment a therapeutically-effective amount of a compound of formula (I), wherein the condition is selected from macrophage necrosis in atherosclerosis development, virus-induced inflammation, systemic inflammatory response syndrome and ethanol-induced liver injury, neurodegeneration such as detachment of the retina, retinal degeneration, wet and dry age-related macular degeneration (AMD), ischemia, amyotrophic lateral sclerosis (ALS), and Gaucher' s disease. ... The present invention also provides a method of treating a condition comprising administering to a patient in need of such treatment a therapeutically-effective amount of a compound of formula (I), wherein the condition is selected from nonalcoholic steatohepatitis (NASH), and ischemia reperfusion. The present invention also provides a method for treating rheumatoid arthritis, comprising administering to a patient in need of such treatment a therapeutically-effective amount of a compound of formula (I), ... The present invention also provides a method of treating a condition comprising administering to a patient in need of such treatment a therapeutically-effective amount of a compound of formula (I), wherein the condition is selected from Inflammatory bowel disease, ulcerative colitis, Crohn's disease, psoriasis, rheumatoid arthritis (RA), heart failure, and nonalcoholic steatohepatitis (NASH). --INVALID-LINK-- [1] Synthesis of 5-aryl- and 5-heteroaryl-2-hydroxy-6 ... - ResearchGate A Suzuki cross-coupling reaction of methyl 5-bromo-2-hydroxy-6-methylnicotinate with various aryl- and heteroarylboronic acids has been developed for the synthesis of 5-aryl- and 5... --INVALID-LINK-- Synthesis of 5-aryl- and 5-heteroaryl-2-hydroxy-6 ... A Suzuki cross-coupling reaction of methyl 5-bromo-2-hydroxy-6-methylnicotinate with various aryl- and heteroarylboronic acids has been developed for the synthesis of 5-aryl- and 5-heteroaryl-2-hydroxy-6-methylnicotinic acid derivatives. The described method is efficient and proceeds under mild conditions. The target compounds were obtained in good to excellent yields. --INVALID-LINK-- Synthesis of 5-aryl- and 5-heteroaryl-2-hydroxy-6 ... - Academia.edu A Suzuki cross-coupling reaction of methyl 5-bromo-2-hydroxy-6-methylnicotinate with various aryl- and heteroarylboronic acids has been developed for the synthesis of 5-aryl- and 5-heteroaryl-2-hydroxy-6-methylnicotinic acid derivatives. The described method is efficient and proceeds under mild conditions. The target compounds were obtained in good to excellent

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obtained in good to excellent yields. --INVALID-LINK-- Methyl 5-bromo-2-hydroxy-6-methylnicotinate Methyl 5-bromo-2-hydroxy-6-methylnicotinate. ... Click to view in 2D. Rotate. Get Image. Download. Favorite. Share. Details. Chemical & Physical Properties. Safety & Handling. Spectra. ... Journal of the American Chemical Society. 2012, 134 (40), 16553-16556. DOI: 10.1021/ja307954b. Other References. --INVALID-LINK-- Suzuki cross-coupling reaction of methyl 5-bromo-2-hydroxy-6 ... A Suzuki cross-coupling reaction of methyl 5-bromo-2-hydroxy-6-methylnicotinate with various aryl- and heteroarylboronic acids has been developed for the synthesis of 5-aryl- and 5-heteroaryl-2-hydroxy-6-methylnicotinic acid derivatives. The described method is efficient and proceeds under mild conditions. The target compounds were obtained in good to excellent yields. --INVALID-LINK-- A mild and efficient Suzuki-Miyaura cross-coupling of 5-bromo-2 ... A mild and efficient Suzuki-Miyaura cross-coupling reaction of 5-bromo-2-methoxypyridine with a variety of boronic acids is described. The reaction is catalyzed by a palladium-based catalyst and proceeds in good to excellent yields. This method provides a convenient and practical approach to the synthesis of 5-aryl-2-methoxypyridines, which are important building blocks for the synthesis of various biologically active compounds. --INVALID-LINK-- Application Notes and Protocols for Suzuki Coupling Reactions with **5-Bromo-2-hydroxy-6-methylnicotinic Acid**

## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the Suzuki coupling reaction utilizing **5-Bromo-2-hydroxy-6-methylnicotinic acid**. This versatile building block is instrumental in the synthesis of various 5-aryl- and 5-heteroaryl-2-hydroxy-6-methylnicotinic acid derivatives, which are significant in the development of kinase inhibitors and other biologically active compounds.

The Suzuki coupling reaction is a highly effective method for creating carbon-carbon bonds by coupling an organoboron compound with a halide, catalyzed by a palladium complex. This methodology is noted for its mild reaction conditions and high yields, making it a valuable tool in medicinal chemistry and drug discovery.

## Applications in Drug Development

Substituted nicotinic acid derivatives synthesized via this method have shown potential as kinase inhibitors for treating a range of diseases. These include inflammatory conditions like rheumatoid arthritis, inflammatory bowel disease, and psoriasis, as well as autoimmune diseases and neurodegenerative disorders. The core structure derived from **5-Bromo-2-hydroxy-6-methylnicotinic acid** serves as a scaffold for developing potent and selective inhibitors of key signaling pathways.

## Experimental Protocols

A common challenge in the Suzuki coupling of pyridinyl halides is the low reactivity of the pyridine ring. However, the described methods provide an efficient pathway for these transformations. It is often advantageous to first protect the carboxylic acid and hydroxyl groups, for instance, by converting the starting material to its methyl ester, methyl 5-bromo-2-hydroxy-6-methylnicotinate.

### General Procedure for Suzuki Cross-Coupling

This protocol outlines a general method for the Suzuki cross-coupling of methyl 5-bromo-2-hydroxy-6-methylnicotinate with various aryl- and heteroarylboronic acids.

Materials:

- Methyl 5-bromo-2-hydroxy-6-methylnicotinate
- Aryl- or heteroarylboronic acid
- Palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ ,  $\text{PdCl}_2(\text{dppf})$ )
- Base (e.g.,  $\text{K}_2\text{CO}_3$ ,  $\text{Cs}_2\text{CO}_3$ ,  $\text{Na}_2\text{CO}_3$ )
- Solvent (e.g., Dioxane/ $\text{H}_2\text{O}$ , Toluene/ $\text{H}_2\text{O}$ , DMF)

Procedure:

- In a reaction vessel, combine methyl 5-bromo-2-hydroxy-6-methylnicotinate (1 equivalent), the aryl- or heteroarylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).
- Add the solvent system to the mixture.

- Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
- Add the palladium catalyst (0.02-0.05 equivalents) to the mixture.
- Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl- or 5-heteroaryl-2-hydroxy-6-methylnicotinate derivative.

## Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the Suzuki coupling reaction with methyl 5-bromo-2-hydroxy-6-methylnicotinate and various boronic acids.

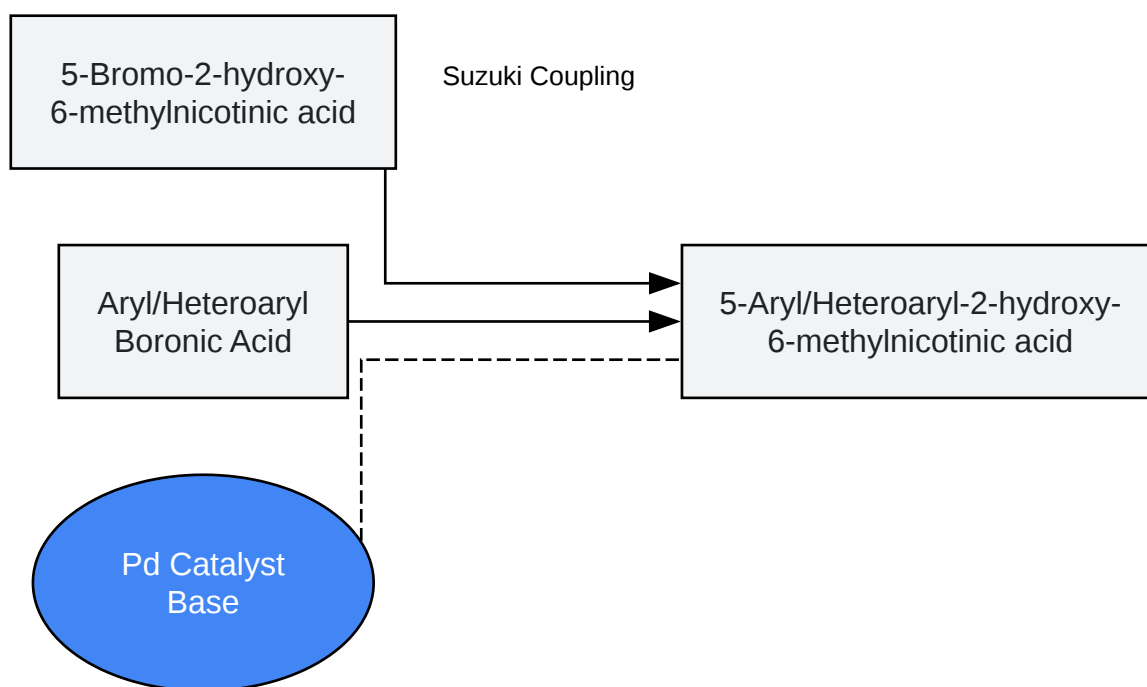


Entry	Boronic Acid	Catalyst	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
1	Phenylboronic acid	Pd(PPh <sub>3</sub> ) <sub>4</sub>	K <sub>2</sub> CO <sub>3</sub>	Toluene/H <sub>2</sub> O	90	12	92
2	4-Methoxyphenylboronic acid	Pd(PPh <sub>3</sub> ) <sub>4</sub>	K <sub>2</sub> CO <sub>3</sub>	Toluene/H <sub>2</sub> O	90	12	95
3	3-Chlorophenylboronic acid	Pd(PPh <sub>3</sub> ) <sub>4</sub>	K <sub>2</sub> CO <sub>3</sub>	Toluene/H <sub>2</sub> O	90	12	88
4	2-Thiophenylboronic acid	Pd(PPh <sub>3</sub> ) <sub>4</sub>	K <sub>2</sub> CO <sub>3</sub>	Toluene/H <sub>2</sub> O	90	12	85
5	3-Pyridinylboronic acid	PdCl <sub>2</sub> (dppf)	CS <sub>2</sub> CO <sub>3</sub>	Dioxane/H <sub>2</sub> O	100	18	78

## Visualizing the Workflow

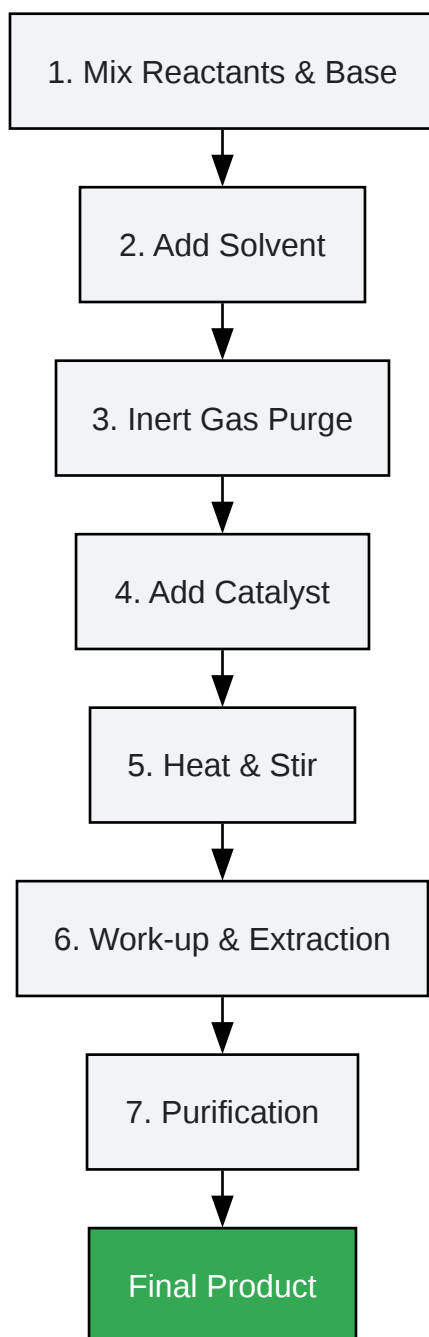
The following diagrams illustrate the Suzuki coupling reaction and a generalized experimental workflow.





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Caption: General scheme of the Suzuki coupling reaction.



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Caption: Step-by-step experimental workflow for the Suzuki coupling.

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## References

- 1. WO2019089442A1 - Aminoimidazopyridines as kinase inhibitors - Google Patents [patents.google.com]
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